![molecular formula C34H24 B12518135 1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene CAS No. 652142-19-3](/img/structure/B12518135.png)
1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene is a complex organic compound characterized by its unique structure, which includes two azulene units connected by ethene bridges. Azulene itself is a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties. The compound’s extended conjugation and non-alternant hydrocarbon structure make it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1,1’-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene typically involves multi-step organic reactions. One common method includes the aldol condensation of aromatic dialdehydes with tetrahydropentalene-2,5-(1H,3H)-dione, followed by further functionalization steps . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1,1’-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at positions influenced by steric and electronic factors.
Common reagents used in these reactions include Grignard reagents, phenyllithium, and methyllithium, which facilitate the formation of various substituted products .
Wissenschaftliche Forschungsanwendungen
1,1’-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene has several applications in scientific research:
Chemistry: It is used in the study of non-benzenoid aromatic hydrocarbons and their electronic properties.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of organic semiconductors and materials with specific optical properties.
Wirkmechanismus
The mechanism by which 1,1’-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene exerts its effects is primarily through its electronic structure. The extended conjugation allows for significant electron delocalization, which can interact with various molecular targets. Pathways involved include π-π interactions and potential hydrogen bonding with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other azulene derivatives and non-benzenoid hydrocarbons such as:
Azuleno[2,1,8-ija]azulenes: Known for their unique electronic properties and applications in organic semiconductors.
Diethyl azulene-1,3-dicarboxylate: Undergoes similar chemical reactions and is used in various synthetic applications.
(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol): Exhibits high density and detonation velocity, making it a competitive high-energy-density material.
Eigenschaften
CAS-Nummer |
652142-19-3 |
|---|---|
Molekularformel |
C34H24 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
1,3-bis(2-azulen-1-ylethenyl)azulene |
InChI |
InChI=1S/C34H24/c1-4-10-25-16-18-27(31(25)12-6-1)20-22-29-24-30(34-15-9-3-8-14-33(29)34)23-21-28-19-17-26-11-5-2-7-13-32(26)28/h1-24H |
InChI-Schlüssel |
MRCWALYANFKTEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC3=CC(=C4C3=CC=CC=C4)C=CC5=C6C=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


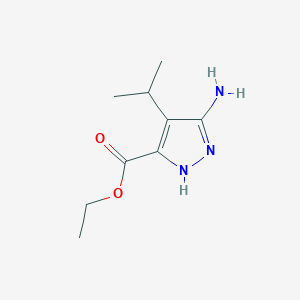
![Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]-](/img/structure/B12518061.png)
![2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518068.png)
![4-(Dimethylamino)-1-({4-[2-(4-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}phenoxy)ethoxy]phenyl}methyl)pyridin-1-ium dihydrobromide](/img/structure/B12518069.png)
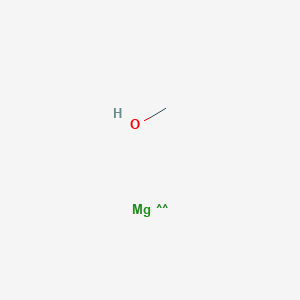
![Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato](/img/structure/B12518075.png)
![5-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12518085.png)
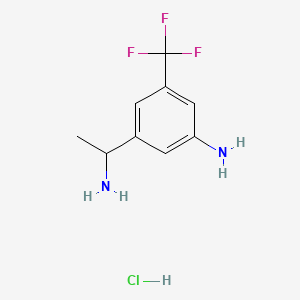
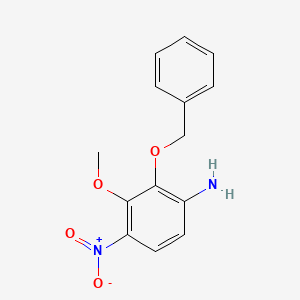
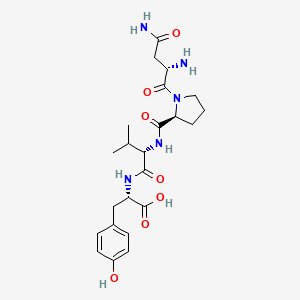
![N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12518097.png)
![2-({(E)-[3-(Tetradecyloxy)phenyl]diazenyl}methyl)-1,3-benzothiazole](/img/structure/B12518108.png)
![(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B12518115.png)
![N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518122.png)
